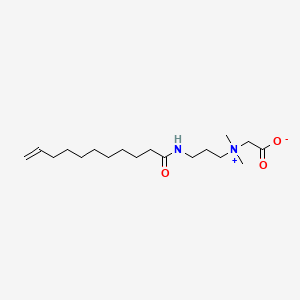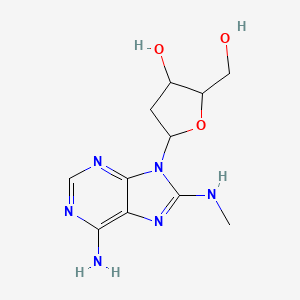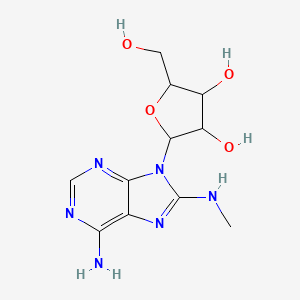![molecular formula C24H21NO4 B3047101 3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one CAS No. 1353224-61-9](/img/structure/B3047101.png)
3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one
Übersicht
Beschreibung
“3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one” is a chemical compound with the CAS Number: 1353224-61-9. It has a molecular weight of 387.44 . The IUPAC name for this compound is 2-(3-methoxy-4-(pyrrolidin-1-yl)phenyl)-2H-benzo[h]chromene-3,4-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H21NO4/c1-28-20-14-16(9-11-19(20)25-12-4-5-13-25)23-22(27)21(26)18-10-8-15-6-2-3-7-17(15)24(18)29-23/h2-3,6-11,14,23H,4-5,12-13H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 387.44 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound has been explored in various syntheses and shows significant antimicrobial activity. For instance:
- Synthesis of new coumarin and dicoumarol derivatives, including 4-hydroxy-6-methyl-2H-chromen-2-one, has been achieved through phase transfer catalysis, showing promising antimicrobial properties (Regal, Shaban, & El‐Metwally, 2020).
- Novel 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones exhibited notable antibacterial activity against various bacterial strains (Velpula et al., 2015).
Molecular Modeling and Biological Evaluation
The compound's derivatives have been used in molecular modeling and biological evaluation:
- Synthesis and characterization of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have shown significant antibacterial and antifungal activity (Mandala et al., 2013).
Chemical Structure Analysis
Studies on the chemical structure and bonding of derivatives have been conducted:
- Analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one's crystal structure revealed intricate intermolecular hydrogen bonds and interactions (Mohammat et al., 2008).
Functionalization and Chemical Reactions
Exploring new functionalization techniques for compounds with similar structures has been a significant area of research:
- New methods for functionalizing peri-hydroxynaphthoyl and peri-fused heterocyclic compounds were developed, enhancing the understanding of this compound's derivatives (Tyurin et al., 2008).
Dye Synthesis and Electronic Transitions
The compound has been used in synthesizing dyes and studying their electronic transitions:
- Synthesis of a dye based on 1-{2-[4-(3-hydroxy-2-oxo-2H-chromen-4-yl)phenyl]-2-oxoethyl}-4-methylpyridinium bromide demonstrated unique absorption properties (Skrypska et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It’s suggested that the compound might interact with its targets (such as ck1γ and ck1ε) and inhibit their activity . This inhibition could lead to changes in the downstream signaling pathways.
Biochemical Pathways
Given its potential targets, it might impact the wnt signaling pathway and other pathways regulated by ck1γ and ck1ε .
Result of Action
Given its potential inhibitory effects on ck1γ and ck1ε, it might lead to changes in cellular processes regulated by these kinases .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the solvent polarity can affect the molecular structure of similar compounds, influencing their reactivity . .
Eigenschaften
IUPAC Name |
3-hydroxy-2-(3-methoxy-4-pyrrolidin-1-ylphenyl)benzo[h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-20-14-16(9-11-19(20)25-12-4-5-13-25)23-22(27)21(26)18-10-8-15-6-2-3-7-17(15)24(18)29-23/h2-3,6-11,14,27H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYFLTGQGIZYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139976 | |
| Record name | 3-Hydroxy-2-[3-methoxy-4-(1-pyrrolidinyl)phenyl]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353224-61-9 | |
| Record name | 3-Hydroxy-2-[3-methoxy-4-(1-pyrrolidinyl)phenyl]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353224-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-[3-methoxy-4-(1-pyrrolidinyl)phenyl]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Hydroxymethyl)oxolan-2-yl]methanol](/img/structure/B3047020.png)








![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)



